molecular formula C6H4Br2N2O2 B1503881 3-Amino-4,6-dibromopicolinic acid CAS No. 1073182-93-0

3-Amino-4,6-dibromopicolinic acid

Cat. No.: B1503881
CAS No.: 1073182-93-0
M. Wt: 295.92 g/mol
InChI Key: SBRRKLXEZOMACR-UHFFFAOYSA-N
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Description

3-Amino-4,6-dibromopicolinic acid is a chemical compound with the molecular formula C6H4Br2N2O2 and a molecular weight of 295.92 g/mol . It is characterized by the presence of amino, dibromo, and carboxylic acid functional groups attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-chloropyridine followed by the substitution of the chlorine atom with an amino group and subsequent carboxylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for large-scale production. This includes the use of efficient brominating agents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,6-dibromopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Brominating Agents: N-bromosuccinimide (NBS) is commonly used for bromination.

    Catalysts: Palladium catalysts are used in coupling reactions.

    Solvents: Common solvents include dichloromethane and ethanol.

Major Products

    Substituted Pyridines: Products with various functional groups replacing the bromine atoms.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

3-Amino-4,6-dibromopicolinic acid is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,6-dibromopicolinic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This can inhibit or activate biological pathways, making it useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-bromo-pyridine-2-carboxylic acid
  • 3-Amino-6-bromo-pyridine-2-carboxylic acid
  • 4,6-Dibromo-pyridine-2-carboxylic acid

Uniqueness

3-Amino-4,6-dibromopicolinic acid is unique due to the presence of both amino and dibromo groups, which provide distinct reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable in synthetic chemistry and biological research .

Properties

IUPAC Name

3-amino-4,6-dibromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRRKLXEZOMACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Br)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680568
Record name 3-Amino-4,6-dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073182-93-0
Record name 3-Amino-4,6-dibromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-amino-4,6-dibromo-pyridine-2-carbonitrile (158 mg) was dissolved in concentrated sulfuric acid (1.5 mL) and stirred for 1 h at 100° C. The reaction mixture was cooled to room temperature and water (1.5 mL) was slowly added. The reaction mixture was warmed again to 100° C. and stirred at this temperature for 2 h. Water was added after cooling to room temperature, the pH was adjusted to −10 by addition of solid sodium bicarbonate and the aqueous solution was washed 2× with MTB-ether. The aqueous layer was then adjusted to pH ˜2 by addition of 2 M hydrochloric acid and extracted 3× with ethyl acetate. The combined organic layer was washed with brine, dried over magnesium sulfate and concentrated in vacuum to afford 123 mg of the title compound of the formula
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
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Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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